molecular formula C20H14F3N3O2 B12011774 N-(1-Naphthyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide CAS No. 330858-72-5

N-(1-Naphthyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide

Cat. No.: B12011774
CAS No.: 330858-72-5
M. Wt: 385.3 g/mol
InChI Key: JDVUQNVSROIZDF-WYMPLXKRSA-N
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Description

N-(1-Naphthyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide is a complex organic compound with a molecular formula of C26H21N3O3. This compound is known for its unique structure, which includes a naphthyl group, a trifluoromethyl group, and a hydrazino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Naphthyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide typically involves the condensation of 1-naphthylamine with 2-(2-(trifluoromethyl)benzylidene)hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-Naphthyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and naphthyl positions, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogens (Cl2, Br2) or alkylating agents (methyl iodide, ethyl bromide) under appropriate conditions.

Major Products Formed

    Oxidation: Oxo derivatives with modified functional groups.

    Reduction: Reduced hydrazino derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups at the benzylidene or naphthyl positions.

Scientific Research Applications

N-(1-Naphthyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-Naphthyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Naphthyl)-2-oxo-2-(2-(2-(benzyloxy)benzylidene)hydrazino)acetamide
  • N-(1-Naphthyl)-2-oxo-2-(2-(2-(chloro)benzylidene)hydrazino)acetamide
  • N-(1-Naphthyl)-2-oxo-2-(2-(2-(methyl)benzylidene)hydrazino)acetamide

Uniqueness

N-(1-Naphthyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

330858-72-5

Molecular Formula

C20H14F3N3O2

Molecular Weight

385.3 g/mol

IUPAC Name

N-naphthalen-1-yl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide

InChI

InChI=1S/C20H14F3N3O2/c21-20(22,23)16-10-4-2-7-14(16)12-24-26-19(28)18(27)25-17-11-5-8-13-6-1-3-9-15(13)17/h1-12H,(H,25,27)(H,26,28)/b24-12+

InChI Key

JDVUQNVSROIZDF-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=CC=C3C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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